N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine
Description
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a pyridine ring, which is further linked to another pyridine ring through an ethanamine chain. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10(13-5-3-4-6-16-13)17-8-11-7-12(15)9-18-14(11)19-2/h3-7,9-10,17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFMDEIEKGXYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(N=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methoxypyridin-3-amine with an appropriate arylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using high-purity reagents, controlling the temperature and pressure, and employing continuous flow reactors to enhance the efficiency and yield of the reaction . The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may produce a dehalogenated product .
Scientific Research Applications
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine is unique due to its specific substitution pattern on the pyridine ring and its linkage to another pyridine ring through an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
